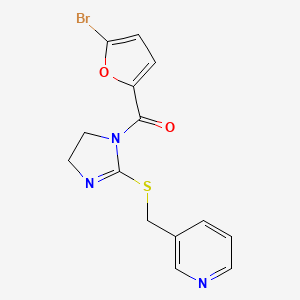![molecular formula C23H30O2S B2535427 1-(4-Methoxyphenyl)-4-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-2-butanone CAS No. 939893-50-2](/img/structure/B2535427.png)
1-(4-Methoxyphenyl)-4-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-2-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)-4-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-2-butanone, also known as PMDTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. PMDTB belongs to the family of thioethers, which are known for their unique chemical properties and biological activities.
Wissenschaftliche Forschungsanwendungen
Proton Exchange Membranes for Fuel Cells
Research has demonstrated the utility of sulfonated poly(arylene ether sulfone) copolymers, which can be synthesized using methoxy group-containing monomers, in the development of proton exchange membranes (PEMs) for fuel cells. These materials exhibit high proton conductivity and good thermal stability, making them suitable for use in fuel cell applications. The synthesis involves a conventional aromatic nucleophilic substitution (SNAr) to graft sulfonated side chains onto the copolymer backbone, enhancing its proton exchange capabilities. Such materials have been characterized through various techniques, including 1H NMR and thermogravimetric analysis, to confirm their structure and properties (Kim, Robertson, & Guiver, 2008).
Advanced Material Synthesis
The compound of interest also finds applications in the synthesis of advanced materials. For instance, methods have been developed for preparing complex organic compounds like 1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl) benzene, which have potential applications as antioxidants in industrial settings. Such synthesis involves catalytic reactions and innovative recovery techniques for catalysts, contributing to more sustainable and cost-effective production processes. This approach underscores the compound's role in facilitating high-yield synthesis and catalytic efficiency in organic chemistry (吴成, 王华, 赵丽君, & 赵文军, 2011).
Photocatalysis and Light-Mediated Reactions
In the realm of photocatalysis, methoxybenzyl derivatives, such as those related to the compound , have been studied for their roles in light-mediated reactions. These reactions are crucial for developing new synthetic pathways in organic chemistry, including the generation of iminyl radicals from benzyl oxime ethers. Such processes can lead to the formation of pyrrolines through hydroimination cyclization, a reaction facilitated by visible light irradiation. This research highlights the potential of methoxybenzyl derivatives in enabling new synthetic methodologies under mild conditions, expanding the toolbox available for organic synthesis (Usami, Yamaguchi, Tada, & Itoh, 2018).
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-4-[(2,3,4,5,6-pentamethylphenyl)methylsulfanyl]butan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O2S/c1-15-16(2)18(4)23(19(5)17(15)3)14-26-12-11-21(24)13-20-7-9-22(25-6)10-8-20/h7-10H,11-14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPDGCZIMOLISK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)CSCCC(=O)CC2=CC=C(C=C2)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

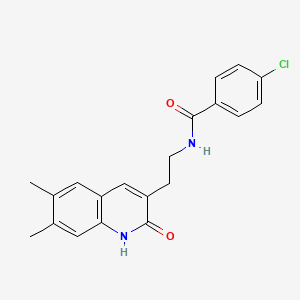

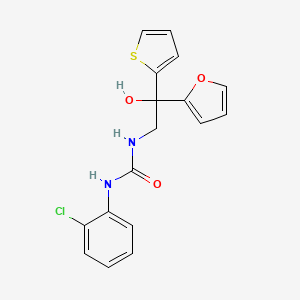

![Ethanol, 2-[[(1-methyl-1H-imidazol-2-yl)methyl]thio]-](/img/structure/B2535352.png)
![2-methoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]acetamide](/img/structure/B2535354.png)
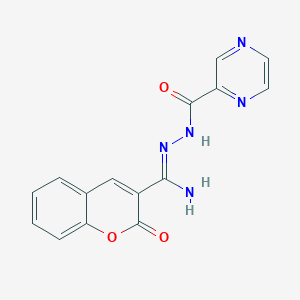

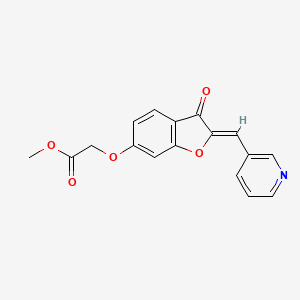

![6-hydroxy-N-(4-methylbenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B2535361.png)
![1-(2,5-dimethoxyphenyl)-4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2535363.png)

